Tris(3-methyl-2,3-dibromobutyl)phosphate
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Overview
Description
Tris(3-methyl-2,3-dibromobutyl)phosphate: is a chemical compound with the molecular formula C15H27Br6O4P and a molecular weight of 781.77 g/mol . It is a member of the tris(alkyl) phosphate family, known for its flame-retardant properties. This compound is particularly notable for its use in various industrial applications due to its ability to inhibit combustion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3-methyl-2,3-dibromobutyl)phosphate typically involves the reaction of 3-methyl-2,3-dibromobutanol with phosphoryl chloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature and pressure to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Tris(3-methyl-2,3-dibromobutyl)phosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 3-methyl-2,3-dibromobutanol .
Oxidation: It can be oxidized to form various brominated by-products.
Substitution: The bromine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as (KMnO4) or (H2CrO4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Phosphoric acid and 3-methyl-2,3-dibromobutanol.
Oxidation: Brominated by-products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tris(3-methyl-2,3-dibromobutyl)phosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism by which Tris(3-methyl-2,3-dibromobutyl)phosphate exerts its effects is through the release of hydrogen bromide (HBr) during thermal decomposition. This release inhibits the combustion process by interfering with the free radical chain reactions that propagate flames . Additionally, the compound’s molecular structure allows it to form a protective char layer on the surface of materials, further enhancing its flame-retardant properties .
Comparison with Similar Compounds
- Tris(2,3-dibromopropyl)phosphate (T23DBPP)
- Tris(2,3-dibromo-2-methylpropyl)phosphate (T23DB2MPP)
- Tris(3,4-dibromobutyl)phosphate (T34DBBP)
- Tris(2,3-dibromobutyl)phosphate (T23DBBP)
Comparison: Tris(3-methyl-2,3-dibromobutyl)phosphate is unique among its peers due to its faster decomposition rate, which enhances its effectiveness as a flame retardant . Additionally, its molecular structure provides a balance between thermal stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
111712-48-2 |
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Molecular Formula |
C15H27Br6O4P |
Molecular Weight |
781.8 g/mol |
IUPAC Name |
tris(2,3-dibromo-3-methylbutyl) phosphate |
InChI |
InChI=1S/C15H27Br6O4P/c1-13(2,19)10(16)7-23-26(22,24-8-11(17)14(3,4)20)25-9-12(18)15(5,6)21/h10-12H,7-9H2,1-6H3 |
InChI Key |
JZVSPOUYGLZKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(COP(=O)(OCC(C(C)(C)Br)Br)OCC(C(C)(C)Br)Br)Br)Br |
Origin of Product |
United States |
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